molecular formula C42H64NO31P3 B606688 ci-IP3/PM CAS No. 1009832-82-9

ci-IP3/PM

货号: B606688
CAS 编号: 1009832-82-9
分子量: 1171.8713
InChI 键: FNWIHZJMPHUCAI-CIGIGUQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ci-IP3/PM (D-2,3-O-isopropylidene-6-O-(2-nitro-4,5-dimethoxy)benzyl-myo-inositol 1,4,5-trisphosphate-hexakis(propionoxymethyl)ester) is a cell-permeable, UV-sensitive caged inositol trisphosphate (IP3) analog widely used to study intracellular calcium (Ca²⁺) signaling . Upon UV photolysis (350–400 nm), the cage is cleaved, releasing bioactive i-IP3, which binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER) to trigger Ca²⁺ release . Key structural features include:

  • Isopropylidene protection at the 2- and 3-hydroxyls of the inositol ring, enhancing metabolic stability compared to endogenous IP3 .
  • Propionoxymethyl (PM) esters, enabling passive diffusion across cell membranes. Intracellular esterases hydrolyze these esters to generate the active, membrane-impermeant i-IP3 .

This compound is commercially available (e.g., SiChem, TargetMol) and has been employed in diverse systems, including neurons, pancreatic acinar cells, and cultured cell lines, to investigate localized Ca²⁺ signals (e.g., "puffs" or "sparks") and IP3R pharmacology .

准备方法

Synthetic Route Overview

The synthesis of ci-IP3/PM begins with myo-inositol, a cyclohexanehexol, and proceeds through a series of protective group manipulations, phosphorylation, and photolabile caging group installation. The process, first described by Dakin and Li et al. (2007), reduces the synthetic steps by six compared to its homolog cm-IP3/PM, primarily due to the use of an isopropylidene group for hydroxyl protection . The final product is characterized by three bis[(1-oxopropoxy)methyl]phosphate esters at positions 1, 4, and 5, a caged 4,5-dimethoxy-2-nitrobenzyl group at position 6, and an isopropylidene-protected 2,3-diol .

Step-by-Step Synthesis

Protection of myo-Inositol Hydroxyl Groups

The synthesis initiates with selective protection of myo-inositol’s 2- and 3-hydroxyl groups using an isopropylidene ketal. This step ensures regioselective modification of the remaining hydroxyl groups (1, 4, 5, and 6) in subsequent reactions. The isopropylidene group was chosen over methoxymethylene (used in cm-IP3/PM) for its superior stability under phosphorylation conditions .

Sequential Phosphorylation

The 1, 4, and 5 hydroxyl groups undergo phosphorylation with bis[(1-oxopropoxy)methyl]phosphoryl chloride. This step introduces the prodrug moieties critical for cell permeability, as the neutral esters mask the negative charges of the phosphate groups. The reaction is conducted under anhydrous conditions with a tertiary amine base to scavenge HCl byproducts .

Caging Group Installation

A photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is introduced at the 6-hydroxyl position via ether linkage. The DMNB group renders IP3 biologically inert until UV photolysis (λ = 330 nm) cleaves the bond, releasing active IP3 .

Final Deprotection and Purification

Global deprotection under mild acidic conditions removes the isopropylidene group, yielding this compound. Purification via reverse-phase HPLC achieves ≥98% purity, as confirmed by analytical HPLC and mass spectrometry .

Key Chemical Modifications

Isopropylidene vs. Methoxymethylene Protection

The choice of isopropylidene over methoxymethylene at positions 2 and 3 simplifies the synthesis by reducing the number of steps required for protection and deprotection. This modification also enhances metabolic stability: i-IP3 (the active form after uncaging) exhibits a half-life >10 minutes in cells, compared to <30 seconds for m-IP3 derived from cm-IP3/PM .

Prodrug Design for Cell Permeability

The bis[(1-oxopropoxy)methyl]phosphate esters neutralize the negative charges of IP3, enabling passive diffusion across cell membranes. Upon intracellular esterase cleavage, the active IP3 is released, though this process is intentionally slow to prevent premature receptor activation .

Comparative Analysis with cm-IP3/PM

ParameterThis compoundcm-IP3/PM
Protective GroupIsopropylidene (positions 2,3)Methoxymethylene (positions 2,3)
Synthetic Steps915
Metabolic Stabilityi-IP3: >10 min half-lifem-IP3: <30 sec half-life
Ca²⁺ Release DurationProlonged (~minutes)Transient (~seconds)
Photolysis Wavelength330 nm730 nm (two-photon uncaging)

The streamlined synthesis and enhanced stability of this compound make it preferable for experiments requiring sustained IP3 activity, whereas cm-IP3/PM is better suited for rapid, localized Ca²⁺ signals .

Purification and Characterization

Analytical Data

  • Molecular Weight : 1171.87 g/mol

  • Formula : C₄₂H₆₄NO₃₁P₃

  • Purity : ≥98% (HPLC)

  • Storage : -20°C in anhydrous DMSO

Solubilization Protocol

This compound requires solubilization with Pluronic F-127 (0.01% w/v) for aqueous experiments. The surfactant prevents aggregation and ensures even distribution in cell culture media .

化学反应分析

UV Photolysis and Activation

Photolytic cleavage of ci-IP3/PM releases bioactive i-IP<sub>3</sub>, which binds IP<sub>3</sub> receptors (IP<sub>3</sub>Rs) to mobilize Ca<sup>2+</sup> from endoplasmic reticulum stores .

  • Wavelength : λ = 330 nm .
  • Reaction : ci IP3 PMUVi IP3+byproducts nitrosoacetophenone derivatives \text{ci IP3 PM}\xrightarrow{\text{UV}}\text{i IP}_3+\text{byproducts nitrosoacetophenone derivatives }
  • Biological effect : i-IP<sub>3</sub> evokes prolonged Ca<sup>2+</sup> transients (Δ[Ca<sup>2+</sup>]<sub>i</sub> >20 s) compared to m-IP<sub>3</sub> from cm-IP3/PM (Δ[Ca<sup>2+</sup>]<sub>i</sub> ~5 s) .

Metabolic Stability of i-IP<sub>3</sub>

This compound’s uncaging product, i-IP<sub>3</sub>, resists rapid hydrolysis due to its isopropylidene protection :

  • Half-life : i-IP<sub>3</sub> persists for minutes, whereas m-IP<sub>3</sub> (from cm-IP3/PM) is undetectable within seconds .
  • Mechanism : The isopropylidene group sterically hinders phosphatases and kinases, delaying metabolism .

In Vitro Photolysis for Graded Ca<sup>2+</sup> Release

Pre-photolyzed this compound generates i-IP3/PM, which can be added extracellularly to evoke quantal Ca<sup>2+</sup> release :

  • Procedure :
    • Photolyze this compound in vitro to yield i-IP3/PM.
    • Apply i-IP3/PM to cells, where PM esters are cleaved by intracellular esterases to release i-IP<sub>3</sub> .
  • Outcome : Stepwise Ca<sup>2+</sup> elevations (20–300 nM) with minimal receptor desensitization .

Two-Photon Uncaging for Subcellular Precision

This compound enables localized Ca<sup>2+</sup> signals via two-photon excitation :

  • Parameters : 730 nm femtosecond-pulsed laser .
  • Spatial resolution : <1 μm<sup>3</sup> activation volume .
  • Applications : Artificially induced Ca<sup>2+</sup> oscillations in specific subcellular regions (e.g., dendritic spines) .
MethodWavelengthCa<sup>2+</sup> Signal DurationSpatial Control
UV Uncaging 330 nm20–60 sModerate
Two-Photon 730 nm10–30 sHigh

Comparative Pharmacokinetics

This compound outperforms cm-IP3/PM in sustained signaling:

ParameterThis compoundcm-IP3/PM
Loading Time 45–60 min (10 μM) Similar
Metabolite i-IP<sub>3</sub>m-IP<sub>3</sub>
Signal Duration >60 s <10 s

科学研究应用

Key Applications

  • Calcium Signaling Studies
    • ci-IP3/PM enables researchers to induce calcium release in a controlled manner, facilitating the study of calcium dynamics and signaling pathways.
    • Case Study: In a study involving NIH 3T3 cells, successive additions of low micromolar concentrations of i-IP3/PM resulted in graded calcium releases, confirming the quantal nature of calcium release mechanisms .
  • Spatiotemporal Control of Calcium Release
    • The ability to photolyze this compound allows for localized activation of calcium release within specific subcellular regions.
    • Case Study: Using two-photon uncaging techniques, researchers observed localized bursts of calcium activity that propagated throughout the cell, demonstrating artificial calcium oscillations with defined amplitudes and frequencies .
  • Investigating IP3R Functionality
    • This compound serves as a tool to assess the functional interactions between IP3Rs and their role in generating calcium puffs.
    • Case Study: Experiments showed that manipulating IP3R expression levels affected the frequency and latency of calcium puffs evoked by photolysis of ci-IP3, providing insights into receptor dynamics .
  • Drug Discovery and Pharmacological Research
    • This compound can be employed in high-throughput screening assays to identify pharmacological agents that modulate calcium signaling pathways.
    • Example: Recent studies have highlighted the potential of using this compound in identifying potentiators of the calcium signaling cascade through systematic screening approaches .

Data Table: Comparative Analysis of this compound and Related Compounds

CompoundMechanismRelease TriggerApplication Focus
This compoundCaged inositol trisphosphateUV photolysis (λ = 330 nm)Calcium signaling dynamics
cm-IP3/PMCaged inositol trisphosphateUV photolysisCalcium release studies
i-IP3Natural inositol trisphosphateDirect applicationImmediate activation of calcium release

Insights from Research Studies

  • Metabolic Stability : Research indicates that i-IP3 released from this compound is metabolically stable compared to other derivatives like m-IP3. This stability allows for prolonged calcium signaling effects within cells, making it advantageous for experimental setups requiring sustained activation .
  • Receptor Dynamics : Studies have demonstrated that reducing the affinity of IP3 for its receptors can be compensated by increasing i-IP3 concentration, underscoring the importance of steady-state occupancy for determining the frequency of calcium puffs .

相似化合物的比较

Structural and Functional Comparisons

The table below contrasts ci-IP3/PM with its closest homolog, cm-IP3/PM , and standard caged IP3 analogs:

Property This compound cm-IP3/PM Standard Caged IP3 (e.g., DMNB-caged)
Protecting Groups 2,3-hydroxyls: isopropylidene; 6-hydroxyl: nitrobenzyl 2,3-hydroxyls: methoxymethylene; 6-hydroxyl: nitrobenzyl DMNB (dimethoxy-nitrobenzyl) or NPE (nitrophenethyl) groups
Metabolic Stability High (slow hydrolysis by IP3 phosphatases/kinases; τ ≈ 294–477 ms ) Moderate (faster hydrolysis than this compound due to methoxymethylene ) Low (rapid degradation; τ < 100 ms in neurons )
Photolysis Wavelength 350–400 nm 350–400 nm 340–380 nm (DMNB); 365 nm (NPE)
Membrane Permeability High (PM esters enable passive diffusion) High (similar PM ester design) Low (requires microinjection or electroporation)
Key Applications - Localized Ca²⁺ signal imaging
- Pharmacological IP3R studies
- Comparative metabolic studies - Acute, transient IP3 release in non-permeabilized cells

Research Findings and Differentiation

  • Metabolic Stability vs. This contrasts with cm-IP3/PM, where methoxymethylene groups may accelerate hydrolysis .
  • Pharmacological Utility : this compound has been pivotal in identifying IP3R inhibitors (e.g., caffeine, theophylline) by enabling repetitive, controlled IP3 uncaging in pancreatic acinar cells . Standard caged IP3 analogs lack comparable metabolic stability for such assays.
  • Imaging Compatibility : this compound pairs effectively with green/red Ca²⁺ indicators (e.g., Cal-520, GCaMP6) without spectral overlap, unlike analogs requiring UV-sensitive dyes .

生物活性

ci-IP3/PM (caged inositol 1,4,5-trisphosphate) is a synthetic compound designed to study intracellular signaling pathways, particularly those involving calcium (Ca²⁺) release. Its unique properties allow researchers to manipulate and observe cellular responses in real-time, providing insights into the mechanisms of Ca²⁺ signaling.

Chemical Structure and Properties

This compound is a caged derivative of inositol trisphosphate (IP3), which is a crucial second messenger in cellular signaling. The compound is characterized by the following structural features:

  • Chemical Name : 6-O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-D-myo-Inositol 1,4,5-tris[bis[(1-oxopropoxy)methyl]phosphate]
  • Molecular Formula : C₁₈H₃₁N₃O₁₂P₃
  • Purity : ≥98%

This compound is cell-permeable and can be loaded into cells non-invasively without activating IP3 receptors (IP3Rs), allowing for controlled studies of Ca²⁺ dynamics upon photolysis.

Upon exposure to ultraviolet (UV) light (λ = 330 nm), this compound undergoes photolysis, releasing i-IP3, which then interacts with IP3Rs located on the endoplasmic reticulum (ER). This interaction triggers the release of Ca²⁺ from internal stores, leading to various cellular responses. The kinetics of Ca²⁺ release can be finely tuned by adjusting the intensity and duration of UV exposure.

1. Ca²⁺ Release Dynamics

Studies have shown that photolysis of this compound leads to a sustained elevation of intracellular Ca²⁺ levels. In NIH 3T3 cells, graded doses of i-IP3 resulted in quantal Ca²⁺ releases, confirming that the release mechanisms are intact and functional under experimental conditions. The duration of Ca²⁺ transients induced by i-IP3 was notably longer than those induced by other derivatives like cm-IP3, attributed to the differential metabolic stability of these compounds .

2. Comparison with Other Caged Compounds

Research comparing this compound with cm-IP3 demonstrated significant differences in their metabolic rates and subsequent Ca²⁺ signaling outcomes. While both compounds effectively release i-IP3 upon photolysis, this compound provides a more prolonged and stable Ca²⁺ signal due to its slower degradation rate .

3. IP3 Receptor Subtype Activation

This compound has been utilized to investigate the activity of different IP3 receptor subtypes (IP3R1, IP3R2, IP3R3). All three subtypes generate Ca²⁺ puffs when activated by i-IP3 released from this compound. However, variations in receptor affinity and expression levels influenced the frequency and amplitude of these Ca²⁺ puffs .

Data Tables

StudyCell TypeMethodKey Findings
NIH 3T3PhotolysisGraded Ca²⁺ release confirmed intact signaling pathways.
HEK293TIRFMAll IP3R subtypes generate similar Ca²⁺ puffs; differences noted in kinetics.
VariousAutomated DetectionBoth this compound and endogenous stimuli evoke Ca²⁺ puffs at similar sites.

常见问题

Basic Research Questions

Q. What is the experimental role of ci-IP3/PM in studying IP3-mediated calcium signaling?

  • Methodological Answer : this compound is a membrane-permeant caged IP3 analogue used to induce controlled intracellular Ca²⁺ release. Cells are loaded with this compound (typically 1–5 µM) and pluronic F-127 to enhance solubility. Upon UV photolysis, the caging group is removed, releasing active IP3 to bind IP3 receptors (IP3Rs) and trigger Ca²⁺ efflux from the endoplasmic reticulum. This allows precise spatiotemporal control of IP3 delivery, critical for investigating Ca²⁺ puff dynamics and receptor sensitivity .

Q. How should researchers design experiments to validate this compound efficacy in IP3R activation?

  • Methodological Answer :

  • Step 1 : Optimize loading protocols (e.g., 45-minute incubation with 1 µM this compound and calcium dyes like Fluo-4 AM in HEPES-buffered saline).
  • Step 2 : Calibrate UV photolysis parameters (e.g., 10-second laser pulses at 488 nm) to ensure consistent IP3 uncaging .
  • Step 3 : Include controls with esterase inhibitors (e.g., EGTA-AM) to confirm intracellular retention of this compound and rule off-target effects .

Q. What are common technical challenges when using this compound, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Incomplete desterification of the PM ester group, leading to variable IP3 bioavailability.
  • Solution : Allow >30 minutes post-loading for esterase activity and validate via control experiments with non-caged IP3 .
  • Challenge 2 : Phototoxicity from repeated UV exposure.
  • Solution : Use lower-intensity UV pulses and limit illumination cycles .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound-induced Ca²⁺ signal amplitudes across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Cell-specific factors : Variability in IP3R subtype expression (e.g., HEK293 vs. pancreatic acinar cells) .
  • Experimental design : Differences in this compound concentration (e.g., 0.05 µM vs. 5 µM) or photolysis timing (e.g., bAP delay effects shown in normalized amplitude curves) .
  • Validation strategy : Normalize Ca²⁺ signals to baseline fluorescence and cross-validate with electrophysiological IP3R activation assays .

Q. What advanced protocols integrate this compound with mitochondrial Ca²⁺ imaging?

  • Methodological Answer :

  • Step 1 : Co-load cells with this compound and mitochondrial Ca²⁺ probes (e.g., Inverse-Mito-Pericam).
  • Step 2 : Use TIRF microscopy to spatially resolve Ca²⁺ puffs near the plasma membrane and correlate with mitochondrial ΔΨm changes.
  • Step 3 : Apply computational tools (e.g., OriginLab) to analyze temporal correlations between IP3 uncaging and mitochondrial Ca²⁺ uptake .

Q. How does this compound compare structurally and functionally to other caged IP3 analogues like cm-IP3/PM?

  • Methodological Answer :

  • Structural difference : this compound has an isopropylidene group protecting the 2- and 3-hydroxyls of the inositol ring, whereas cm-IP3/PM uses methoxymethylene groups. This alters membrane permeability and esterase cleavage rates .
  • Functional impact : this compound exhibits slower diffusion kinetics but higher intracellular stability, making it preferable for prolonged Ca²⁺ release studies .

Q. What statistical frameworks are recommended for analyzing this compound-derived Ca²⁺ signal variability?

  • Methodological Answer :

  • Data normalization : Express fluorescence signals as ΔF/F₀ (baseline-normalized).
  • Statistical tests : Use ANOVA for multi-group comparisons (e.g., dose-response curves for caffeine inhibition) and paired t-tests for pre/post-photolysis data .
  • Error reporting : Include SEM for biological replicates (n ≥ 3) and publish raw data in repositories adhering to Open Science principles .

属性

IUPAC Name

[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWIHZJMPHUCAI-RJQNPCEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64NO31P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1171.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。